2-Fluoro-4-isopropylphenol is an organic compound with the molecular formula CHFO. This compound features a fluorine atom at the ortho position relative to the hydroxyl group on a phenolic ring, along with an isopropyl group at the para position. The introduction of fluorine enhances the compound's lipophilicity and may influence its biological activity and reactivity. It is typically encountered as a colorless to pale yellow liquid with a characteristic odor and is soluble in organic solvents but only slightly soluble in water .
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific reaction conditions can significantly influence the yield and purity of the products formed.
2-Fluoro-4-isopropylphenol exhibits notable biological activities, primarily through its interactions with various receptors:
These properties suggest potential applications in pharmaceuticals, particularly in hormone-related therapies.
The synthesis of 2-Fluoro-4-isopropylphenol can be achieved through several methods:
2-Fluoro-4-isopropylphenol has several applications across various fields:
Several compounds share structural similarities with 2-Fluoro-4-isopropylphenol. Here are some notable examples:
The unique placement of the fluorine atom at the ortho position relative to the hydroxyl group distinguishes 2-Fluoro-4-isopropylphenol from other isopropylphenols. This specific configuration not only affects its physical properties but also enhances its receptor-binding capabilities compared to structurally similar compounds.
2-Fluoro-4-isopropylphenol is precisely identified by its CAS registry number 197362-75-7, which serves as its unique chemical identifier in international databases and regulatory frameworks. The compound belongs to the broader class of fluorinated phenolic compounds and is specifically categorized as a substituted phenol with both halogen and alkyl substituents. According to PubChem classification systems, this compound falls under the category of organofluorine compounds and is specifically listed in databases tracking per- and polyfluoroalkyl substances (PFAS) and fluorinated organic compounds.
The molecular formula C₉H₁₁FO indicates a relatively simple aromatic structure with a molecular weight of 154.18 g/mol. The IUPAC nomenclature designates this compound as 2-fluoro-4-propan-2-ylphenol, reflecting the systematic naming conventions for substituted phenolic compounds. The structural representation through SMILES notation is expressed as CC(C)C1=CC(=C(C=C1)O)F, providing a linear description of the molecular connectivity.
Table 1: Molecular Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 197362-75-7 |
| Molecular Formula | C₉H₁₁FO |
| Molecular Weight | 154.18 g/mol |
| IUPAC Name | 2-fluoro-4-propan-2-ylphenol |
| InChI Key | AJYBHMQEIBOMHW-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC(=C(C=C1)O)F |
The InChI (International Chemical Identifier) for this compound is InChI=1S/C9H11FO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3, providing a standardized representation that enables precise identification across different chemical databases and software systems. This standardization is crucial for chemical informatics applications and ensures consistent identification in research and commercial contexts.
The development of fluorinated phenolic compounds like 2-Fluoro-4-isopropylphenol must be understood within the broader historical context of organofluorine chemistry, which has evolved significantly since the early 19th century. The foundations of organofluorine chemistry were established when Alexander Borodin first synthesized an organofluorine compound in 1862 through nucleophilic replacement of a halogen atom by fluoride. This pioneering work by Borodin, who was both a chemist and renowned composer, represented the first example of synthesis of an organofluorine compound by halogen exchange, a methodology that remains broadly used in modern fluorine chemistry and fluorochemical industry.
The systematic study of fluorinated aromatic compounds gained momentum with the work of Schiemann in 1927, who developed an aromatic fluorination methodology using diazonium salts of aromatic amines in the presence of fluoroboric acid to produce fluorinated aromatic compounds. This reaction, known as the Schiemann reaction, was improved over time and continues to be used for the manufacture of fluoroaromatic compounds today. Subsequently, Gottlieb reported another important synthesis methodology in 1936, involving nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride, which became the first example of halogen exchange method used in fluoroarene synthesis.
The industrial significance of organofluorine compounds became apparent in the 1920s when the nonflammability and nontoxicity of chlorofluorocarbons attracted commercial attention. The accidental discovery of polytetrafluoroethylene (PTFE) by Roy J. Plunkett at DuPont in 1938 marked a turning point in the practical applications of fluorinated materials. These historical developments established the foundation for modern fluorinated pharmaceutical and agrochemical compounds, with current estimates indicating that approximately 30% of all new approved drugs incorporate one or more fluorine atoms.
The research significance of 2-Fluoro-4-isopropylphenol stems from its unique combination of structural features that influence both electronic and steric properties. The fluorine atom at the ortho position relative to the hydroxyl group significantly affects the electronic distribution within the aromatic ring, while the isopropyl group at the para position provides steric bulk that can influence molecular interactions and chemical reactivity. This combination makes the compound valuable as a building block in synthetic chemistry and as a model system for understanding structure-activity relationships in fluorinated phenolic compounds.
Fluorinated phenolic compounds have gained particular attention in pharmaceutical research due to their enhanced metabolic stability and potential for improved drug properties. The carbon-fluorine bond, being the strongest bond in organic chemistry, provides resistance to metabolic degradation while the fluorine atom's small size allows for minimal steric perturbation compared to other halogen substitutions. These properties make fluorinated building blocks like 2-Fluoro-4-isopropylphenol valuable for modulating physical and chemical properties such as stability, reactivity, lipophilicity, and acidity in drug development applications.